molecular formula C12H20O3 B1164683 CAY10696

CAY10696

Cat. No.: B1164683
M. Wt: 212.3
InChI Key: RRXVPZAFZHEESZ-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10696 is a research-grade chemical compound supplied by Cayman Chemical Co., exclusively for laboratory use. Its CAS number is 106961-33-5, with a molecular formula of C₁₈H₂₁N₃ and a molecular weight of 279.38 g/mol . The compound is classified under OSHA HCS guidelines as a flammable liquid (Category 2) and a severe eye irritant (Category 2A) .

Key physicochemical properties include:

  • Boiling Point: Not reported.
  • LogP (octanol-water): Calculated values range widely (e.g., XLogP3: 3.7, LogKp (skin permeation): -5.08 cm/s) .
  • Solubility: Classified as "moderately soluble" with an estimated LogS of -4.3 .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.3

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-9-6-7-11(13)10(9)8-12(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+/m0/s1

InChI Key

RRXVPZAFZHEESZ-VHSXEESVSA-N

SMILES

O=C1CC[C@H](CCCCC)[C@H]1CC(O)=O

Synonyms

2-((1R,5S)-2-oxo-5-pentylcyclopentyl)acetic acid

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Parameter This compound CAY10695 Thromboxane B2-biotin Linoleic Acid-d11
CAS Number 106961-33-5 Not reported Not reported Not reported
Molecular Formula C₁₈H₂₁N₃ Not reported C₃₇H₆₀N₄O₈S C₁₈H₂₃D₁₁O₂
Molecular Weight 279.38 g/mol Not reported ~740 g/mol (estimated) ~299 g/mol (estimated)
Primary Use Research chemical Research chemical Biomarker for thromboxane studies Stable isotope-labeled lipid
Hazard Profile Flammable, eye irritant Not reported Likely low acute toxicity Non-flammable, low reactivity
Bioactivity Not explicitly reported Not reported Binds to thromboxane receptors Tracer in lipid metabolism
Environmental Impact Low persistence, non-bioaccumulative Not reported Not reported Not reported

Structural and Functional Similarities

  • Both are research chemicals, but differences in molecular weight and solubility may affect their applications.
  • Thromboxane B2-biotin: A biotin-conjugated derivative used to study thromboxane pathways. Unlike this compound, it is a large molecule (C₃₇H₆₀N₄O₈S) with a high molecular weight (~740 g/mol), making it suitable for immunoassays rather than small-molecule studies .
  • Linoleic Acid-d11: A deuterated fatty acid used as a metabolic tracer. Unlike this compound, it lacks nitrogen atoms and is non-flammable, reflecting its role in lipidomics rather than reactive chemical studies .

Research Implications and Limitations

  • This compound is a versatile tool for exploratory chemistry but lacks detailed mechanistic studies, limiting its application in target-based research.
  • Thromboxane B2-biotin and Linoleic Acid-d11 offer specialized utility in biomarker detection and metabolic tracing, respectively, but their structural complexity may restrict synthetic accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10696
Reactant of Route 2
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